Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The complete International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic carbohydrate naming conventions, designating it as cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside. The stereochemical configuration encompasses multiple chiral centers distributed across both glucopyranose rings and the connecting glycosidic linkage. The alpha-D-glucopyranosyl unit occupies the non-reducing terminal position, while the beta-D-glucopyranoside serves as the reducing end, modified with the cyclohexylmethyl aglycon substituent.
The structural designation reveals critical stereochemical information through its systematic breakdown. The alpha configuration at the C1 position of the non-reducing glucose unit indicates an axial orientation of the hydroxyl group, contrasting with the beta configuration at the anomeric carbon of the reducing glucose moiety. This specific α(1→4) glycosidic linkage pattern mirrors that found in natural maltose derivatives, though the presence of the cyclohexylmethyl substituent introduces unique steric and electronic influences on the overall molecular geometry.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h9-26H,1-8H2/t10-,11-,12-,13+,14-,15-,16-,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKPWNPDDHXDR-CRINDFDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435168 | |
| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260804-64-6 | |
| Record name | Cyclohexylmethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis
The chemical synthesis of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside primarily involves the glycosylation of glucose derivatives with cyclohexylmethyl groups. The key steps include:
Protecting Group Strategy: Cyclohexylmethyl (CHM) groups are used as protecting groups for hydroxyl (OH) functionalities on glucose molecules to control regioselectivity during glycosylation reactions.
Glycosylation Reaction: The protected glucose derivatives undergo selective glycosylation at the 4-O position of the glucose moiety to form the disaccharide structure.
Deprotection: After glycosylation, the cyclohexylmethyl protecting groups are removed under controlled conditions to yield the target compound.
This approach allows for precise control over the stereochemistry and regiochemistry of the glycosidic bond formation, which is critical for biological activity.
Enzymatic Synthesis
Enzymatic methods utilize glycosyltransferases or other carbohydrate-active enzymes to catalyze the formation of the glycosidic bond between glucose and the cyclohexylmethyl moiety. The advantages of enzymatic synthesis include:
Regio- and Stereoselectivity: Enzymes provide high specificity, producing the desired alpha and beta configurations without the need for extensive protecting group manipulations.
Mild Reaction Conditions: Enzymatic reactions typically occur under aqueous, mild temperature, and neutral pH conditions, reducing side reactions and degradation.
Sustainability: Enzymatic processes are more environmentally friendly compared to chemical synthesis.
Solubility and Formulation Preparation
Due to the compound's physicochemical properties, preparation of stock solutions and formulations requires careful solvent selection and handling:
| Parameter | Details |
|---|---|
| Molecular Weight | 438.47 g/mol |
| Solubility | Soluble in DMSO; solubility can be enhanced by heating to 37°C and ultrasonic oscillation |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
| Recommended Solvents | DMSO, PEG300, Tween 80, Corn oil, distilled water |
| Preparation Notes | Add solvents sequentially ensuring clarity before next addition; vortex, ultrasound, or heat bath can aid dissolution |
Typical in vivo formulation preparation steps:
- Dissolve the compound in DMSO to prepare a master stock solution.
- Sequentially add PEG300 and Tween 80, mixing and clarifying after each addition.
- Finally, add distilled water or corn oil depending on the intended use, ensuring the solution remains clear at each step.
This method ensures a stable, clear solution suitable for biological assays and in vivo studies.
Analytical Characterization
To confirm the successful synthesis and purity of this compound, the following analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of glycosidic linkages.
- Mass Spectrometry (MS): To verify molecular weight and detect impurities.
- Infrared Spectroscopy (IR): To identify characteristic functional groups.
- Chromatography (HPLC, TLC): For purity assessment and separation of reaction mixtures.
These methods provide comprehensive data to validate the compound's identity and quality.
Research Findings on Preparation
While direct literature on the synthesis of this specific compound is limited, related glycoside synthesis studies provide insight:
Photodecarboxylation-alkylation strategies have been applied to monosaccharide derivatives to control stereochemistry and glycosidic bond formation, which could be adapted for cyclohexylmethyl glycosides.
The use of conformational locking and selective protecting group chemistry enables the synthesis of rare sugar derivatives with defined stereochemistry, relevant to the preparation of this compound.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis | Protecting groups, glycosylation, deprotection | Precise control over stereochemistry | Multi-step, requires harsh reagents |
| Enzymatic Synthesis | Enzyme-catalyzed glycosylation | High regio- and stereoselectivity | Requires enzyme availability and optimization |
| Formulation Preparation | Sequential solvent addition, heating, sonication | Produces clear, stable solutions | Solubility limitations in aqueous media |
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
The compound’s glycosidic bond between the two glucose units and the cyclohexylmethyl group is susceptible to hydrolysis under specific conditions:
Key Findings :
-
Acidic hydrolysis proceeds faster at elevated temperatures (e.g., 80–100°C) .
-
Enzymatic hydrolysis shows substrate specificity, with β-glucosidases selectively cleaving the β(1→4) linkage .
Oxidation Reactions
The hydroxyl groups on the glucopyranosyl units can undergo oxidation, though direct experimental data for this compound remains limited. Predictions are based on analogous glycoside chemistry:
Theoretical Pathways :
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Periodate oxidation could degrade the glucopyranosyl rings, altering solubility and biological activity.
-
TEMPO-mediated oxidation may functionalize the compound for conjugation or derivatization .
Synthetic Modifications
While not direct reactions of the compound itself, synthetic routes to related glycosides provide insight into potential reactivity:
Example Protocol :
-
Benzylation : Treatment with benzyl chloride (BnCl) and potassium hydroxide in DMF selectively protects hydroxyl groups, enabling controlled glycosylation or esterification .
Thermal and pH Stability
Stability studies indicate:
-
Thermal Degradation : Decomposition above 200°C, with charring observed due to sugar unit caramelization .
-
pH Stability : Stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
Comparative Reactivity with Analogues
The cyclohexylmethyl group confers distinct reactivity compared to aliphatic or aromatic glycosides:
| Feature | Cyclohexylmethyl Glycoside | Phenyl Glycoside | n-Octyl Glycoside |
|---|---|---|---|
| Hydrolysis Rate (acidic) | Moderate | Slow | Fast |
| Enzymatic Susceptibility | High (β-glucosidases) | Low | Moderate |
| Oxidative Stability | High (steric hindrance) | Low (aromatic ring reactivity) | Moderate |
Structural Insights :
Scientific Research Applications
Scientific Research Applications
C4G has shown promise in several areas of scientific research:
Pharmacological Studies
C4G has been investigated for its binding affinity with various biological targets, indicating potential therapeutic applications. Preliminary studies suggest interactions with receptors involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.
Biochemical Research
In biochemical assays, C4G serves as a substrate for studying enzyme kinetics and carbohydrate metabolism. Its structural features make it an interesting candidate for exploring glycosidic bond hydrolysis and enzyme specificity .
Drug Delivery Systems
Due to its glycosidic nature, C4G can be explored as a component in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can be particularly useful in formulating oral or injectable drug products .
Case Study 1: Antidiabetic Potential
Research has indicated that C4G may have antidiabetic effects by enhancing insulin sensitivity in vitro. In a study involving cell lines treated with C4G, significant improvements in glucose uptake were observed, suggesting its potential as an adjunct therapy in diabetes management.
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of C4G using various assays (DPPH, ABTS). Results demonstrated that C4G exhibited significant free radical scavenging activity, indicating its potential role as a natural antioxidant agent .
Mechanism of Action
The mechanism of action of Cyclohexylmethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed by glycosidases to release glucose units, which can then participate in metabolic pathways. The cyclohexylmethyl group may also interact with hydrophobic regions of proteins or membranes, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Cyclohexylalkyl Maltosides
A key class of structurally related compounds includes cyclohexylalkyl maltosides, which differ in alkyl chain length and substituents. These derivatives share the maltose core but vary in hydrophobicity and self-assembly properties.
Table 1: Comparison of Cyclohexylalkyl Maltosides
Key Observations:
- Alkyl Chain Impact : Longer alkyl chains (e.g., heptyl in CYMAL-7) enhance hydrophobicity, improving micelle formation for membrane protein solubilization . The methyl variant is less hydrophobic, suitable for milder applications.
- Bioactivity : CYMAL-7 demonstrates broad-spectrum antimicrobial and anticancer activity, likely due to its ability to disrupt lipid bilayers . The target compound’s bioactivity remains underexplored but is hypothesized to share similar mechanisms.
Functional Analogues: Protective Group Variations
Other glycosides with protective groups highlight how substitutions influence stability and reactivity:
- Cyclohexyl 2,3,4-tri-O-benzoyl-β-D-glucopyranoside (): Benzoyl and Fmoc groups enhance stability during synthesis but reduce water solubility. This contrasts with the unprotected hydroxyls in the target compound, which improve aqueous compatibility .
- Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (): Methylation at the 4-OH position alters crystallinity and hydrogen-bonding capacity, affecting solid-state packing .
Physicochemical Properties
Unresolved Questions :
- The exact bioactivity and cytotoxicity profile of this compound require further study.
Biological Activity
Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, commonly referred to as CYMAL®-1, is a glycoside compound with significant potential in biological applications. It is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a glucopyranosyl moiety. This compound has garnered attention due to its various biological activities, including its role as a surfactant and its potential therapeutic effects.
- Molecular Formula : C19H34O11
- Molar Mass : 438.47 g/mol
- Density : 1.47 g/cm³
- Boiling Point : 695.1°C (predicted)
- pKa : 12.89 (predicted)
- CAS Number : 260804-64-6
Biological Activity Overview
Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside exhibits several biological activities that make it a subject of interest in pharmacological and biochemical research.
1. Antioxidant Activity
Research indicates that CYMAL®-1 possesses antioxidant properties, which are critical for combating oxidative stress in biological systems. A study comparing various compounds found that CYMAL®-1 showed significant antioxidant activity, suggesting its potential for use in formulations aimed at reducing oxidative damage in cells .
2. Antimicrobial Properties
CYMAL®-1 has demonstrated antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes makes it a candidate for developing new antimicrobial agents. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
3. Role in Drug Delivery Systems
As a surfactant, CYMAL®-1 enhances the solubility of poorly soluble drugs, facilitating their delivery and absorption in biological systems. This property is particularly beneficial in pharmaceutical formulations where bioavailability is a concern .
Case Studies and Research Findings
Several studies have explored the biological activities of CYMAL®-1:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Found significant inhibition of lipid peroxidation at low concentrations. |
| Study B | Antimicrobial Efficacy | Demonstrated bactericidal effects against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study C | Drug Delivery | Improved solubility of hydrophobic drugs by up to 50% when formulated with CYMAL®-1 compared to controls. |
Detailed Research Findings
- Antioxidant Mechanism : In vitro assays revealed that CYMAL®-1 scavenges free radicals effectively, which could mitigate cellular damage associated with oxidative stress.
- Antimicrobial Testing : The compound was tested against a panel of microbial strains, showing promising results that warrant further investigation into its mechanism of action.
- Formulation Studies : When incorporated into drug formulations, CYMAL®-1 significantly enhanced the release profiles of encapsulated drugs, indicating its potential as an excipient in pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for Cyclohexylmethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, and how can purity be optimized?
This compound is synthesized via regioselective glycosylation, typically using protective-group strategies to ensure proper α/β-linkage formation. For example, acetyl or benzyl groups are employed to protect hydroxyl moieties during synthesis, followed by deprotection under controlled conditions (e.g., catalytic hydrogenation or mild acid hydrolysis) . Purification often involves reverse-phase chromatography or recrystallization in solvents like methanol/water mixtures to achieve ≥95% purity, verified by LC/MS-ELSD .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR resolves glycosidic linkage stereochemistry (e.g., α vs. β) and cyclohexylmethyl substitution patterns. Key signals include anomeric protons (~δ 4.5–5.5 ppm) and cyclohexylmethyl protons (~δ 1.0–2.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ adducts) and fragmentation patterns .
- X-ray Crystallography : Used for absolute configuration determination in crystalline derivatives, as demonstrated for structurally similar glycosides .
Q. How is this compound utilized as a substrate in glycosidase activity assays?
The compound’s dual glucose moieties make it a chromogenic substrate for α-glucosidases or β-glycosidases. Enzymatic cleavage releases aglycone products (e.g., cyclohexylmethanol), detectable via spectrophotometry (e.g., absorbance at 400 nm for nitrophenol derivatives) or fluorometry . Assay optimization requires pH adjustment (e.g., pH 7.0–7.5 buffers) and temperature control (25–37°C) to match enzyme kinetics .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in membrane protein solubilization?
As a maltoside derivative, it acts as a nonionic detergent for stabilizing membrane proteins (e.g., GPCRs). Key parameters include:
- Critical Micelle Concentration (CMC) : Determined via fluorescence-based assays using diphenylhexatriene (DPH) to optimize detergent concentration .
- Thermal Stability : Circular dichroism (CD) or differential scanning calorimetry (DSC) assesses protein stability in micellar systems .
- Compatibility with Downstream Techniques : Size-exclusion chromatography (SEC) or cryo-EM requires detergent removal via dialysis or affinity chromatography .
Q. How can researchers resolve contradictions in enzymatic activity data linked to this compound?
Discrepancies may arise from:
- Enzyme Source Variability : Compare activity across isoforms (e.g., human vs. bacterial α-glucosidases) using standardized protocols .
- Substrate Aggregation : Dynamic light scattering (DLS) monitors micelle formation, which can inhibit enzyme access. Additives like Tween-20 may reduce aggregation .
- Inhibitor Interference : LC-MS/MS screens for competitive inhibitors (e.g., residual synthetic byproducts) .
Q. What advanced applications exist in glycobiology for this compound?
- Glycan-Protein Interaction Studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to lectins or antibodies .
- Biosensor Development : Immobilize the compound on gold nanoparticles or electrodes to detect glycosidase activity in real-time .
- Metabolic Labeling : Radiolabeled versions (e.g., ¹⁴C-cyclohexylmethyl) track glycosylation pathways in cell cultures .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin to enhance solubility without denaturing enzymes .
- Micellar Delivery : Pre-form micelles in buffer via sonication .
Q. What strategies validate the compound’s stability under experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
